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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug

development professionals on the micronization of Flunisolide Hemihydrate, an active

pharmaceutical ingredient (API) used in inhalation therapies. Effective delivery to the

pulmonary system necessitates precise control over the API's particle size, with an optimal

aerodynamic diameter typically falling within the 1-5 µm range for deep lung deposition.[1][2][3]

This guide details three primary micronization techniques: jet milling, spray drying, and

supercritical fluid (SCF) technology. For each method, we elucidate the underlying principles,

provide detailed application protocols, discuss critical process parameters, and outline post-

micronization characterization strategies. The objective is to equip scientists with the

foundational knowledge and practical methodologies to engineer flunisolide hemihydrate

particles with the desired physicochemical attributes for respiratory drug delivery.

Introduction: The Criticality of Particle Engineering
for Inhaled Corticosteroids
Flunisolide hemihydrate is a synthetic corticosteroid with potent anti-inflammatory properties,

making it a cornerstone for the maintenance treatment of asthma and allergic rhinitis.[4][5][6]
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For inhaled therapeutics, the efficacy is profoundly linked to the drug's ability to reach its site of

action within the respiratory tract. The aerodynamic behavior of the API particles governs their

deposition pattern. Particles larger than 5 µm tend to impact in the oropharyngeal region,

leading to local side effects and reduced lung dose, while particles smaller than 0.5 µm may be

exhaled.[2] Therefore, particle size reduction, or micronization, is a critical manufacturing step

to engineer API particles within the 1-5 µm "sweet spot" for effective delivery to the bronchioles

and alveoli.[2][3][7]

This process not only influences the aerodynamic performance but also enhances the API's

surface area, which can improve dissolution rates and the homogeneity of powder blends in dry

powder inhalers (DPIs).[3][8] However, the high energy input during micronization can risk

altering the solid-state properties of the API, such as inducing polymorphic transitions or

generating amorphous content, which can impact the product's stability and performance.[8]

Consequently, a robust micronization strategy must be paired with comprehensive solid-state

and particle characterization.

Physicochemical Properties of Flunisolide
Hemihydrate
A thorough understanding of the API's properties is fundamental to selecting and optimizing a

micronization process. Flunisolide can exist in multiple crystalline forms, including two

anhydrous polymorphs and a hemihydrate, each with distinct physicochemical properties.[9]

The commercial form is typically the hemihydrate.[9]
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Property Value Source(s)

Chemical Name

6α-Fluoro-11β, 16α, 17, 21-

tetrahydroxypregna-1, 4-diene-

3, 20-dione cyclic-16, 17-

acetal with acetone,

hemihydrate

[10]

Molecular Formula C₂₄H₃₁FO₆ • ½ H₂O [10]

Molecular Weight 443.51 g/mol [10]

Appearance
White to creamy white

crystalline powder
[10][11]

Melting Point ~245°C [11]

Solubility

Soluble in acetone and ethyl

alcohol; practically insoluble in

water.

[10][11][12]

Solid-State Forms

Hemihydrate and at least two

anhydrous crystalline forms

have been identified.

[9][13]

Micronization Technologies for Flunisolide
Hemihydrate
The choice of micronization technology depends on the desired particle characteristics, the

physicochemical properties of the API, and scalability requirements. We will explore three

dominant techniques: jet milling, spray drying, and supercritical fluid (SCF) methods.

Jet Milling (Fluid Energy Milling)
Jet milling is the most established and widely utilized method for micronizing corticosteroids for

inhalation products.[8][14][15] The process operates on the principle of fluid energy-driven,

particle-on-particle collision, which minimizes heat generation and contamination, making it

ideal for heat-sensitive crystalline materials like flunisolide.[14][16]
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Unmicronized API is introduced into a grinding chamber where high-velocity streams of

compressed gas (typically nitrogen or air) create a turbulent vortex.[15] Particles are

accelerated within this vortex, leading to high-energy collisions with each other, resulting in size

reduction through impact and abrasion.[14][15] An integrated classifier within the mill uses

inertial forces to separate particles, allowing only those that have reached the target size to

exit, while larger particles are retained for further milling.[14][17]
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(1-5 µm)

Click to download full resolution via product page

Caption: Workflow for a typical jet milling operation.

System Preparation: Ensure the jet mill, cyclone collector, and filter housing are clean, dry,

and assembled according to cGMP standards.

Parameter Setup: Set the critical process parameters. For flunisolide, typical starting points

might be:

Grinding Pressure: 6-8 bar. Higher pressure generally leads to smaller particles.

Venturi/Injector Pressure: 4-6 bar. This controls the suction and introduction of the powder.

Feed Rate: 0.5-5 kg/hr (lab/pilot scale). The feed rate must be controlled to avoid

overloading the mill, which can reduce efficiency.

Execution:
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Start the gas flow to the grinding and venturi nozzles to establish the vortex.

Initiate the screw feeder to introduce the coarse flunisolide hemihydrate into the gas

stream.

Monitor the pressure differentials and product collection rate throughout the run.

Collection: The micronized product is separated from the gas stream in the cyclone collector

and/or bag filter.

Shutdown & Sampling: Once the feed is complete, purge the system with gas to collect any

remaining product. Carefully collect the micronized API for characterization.

Parameter Effect on Product Rationale

Grinding Pressure

Primary driver for particle size;

higher pressure results in

smaller particles.

Increases the kinetic energy of

the gas streams, leading to

more forceful particle

collisions.[14]

Feed Rate

Affects particle residence time

and milling efficiency. Too high

a rate can lead to larger

particles.

A higher solid-to-gas ratio

reduces the mean free path

and collision energy,

decreasing milling efficiency.

Classifier Speed/Design

Determines the cut-off point for

the particle size of the exiting

product.

Controls the balance between

centrifugal and drag forces on

the particles, dictating which

size fraction can escape the

grinding zone.

Spray Drying
Spray drying is a versatile particle engineering technique that transforms a liquid feed into a dry

powder in a single step.[18] It is particularly useful for producing amorphous or composite

particles and offers excellent control over particle size and morphology.[1][19]
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A solution or suspension of the API (the "feed") is atomized into fine droplets inside a hot drying

chamber.[18] A stream of hot gas (e.g., nitrogen) rapidly evaporates the solvent from the

droplets, causing the solid API to precipitate as fine, dry particles. The particle characteristics

are influenced by the interplay between formulation properties (concentration, solvent system)

and process parameters (temperatures, gas flow, atomization).[20][21] For flunisolide, which is

poorly water-soluble, a solution in an organic solvent like ethanol or acetone, or a mixture with

water, is required.[20]

Input Spray Dryer System
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Inlet Temperature
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Droplet Formation

Cyclone CollectorPowder Separation

Exhaust Gas +
Solvent Vapor

Micronized Powder

Click to download full resolution via product page

Caption: General workflow for a spray drying operation.

Feed Preparation: Prepare a solution of flunisolide hemihydrate in a suitable solvent (e.g.,

95% ethanol) at a specific concentration (e.g., 1-2% w/v). Ensure the API is fully dissolved.

System Preparation: Assemble the spray dryer with a two-fluid nozzle. Ensure the system is

inert with nitrogen if using a flammable solvent.

Parameter Setup:

Inlet Temperature: 100-140°C. This must be high enough for rapid evaporation but below

the degradation temperature of flunisolide.
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Atomization Gas Flow/Pressure: Controls droplet size. Higher flow/pressure typically

results in smaller particles.[19]

Feed Pump Rate: 5-15 mL/min (lab scale). Influences the outlet temperature and particle

size.[21]

Drying Gas Flow Rate: Ensures efficient drying and powder conveyance.

Execution:

Start the drying gas flow and heat the system to the target inlet temperature.

Begin pumping the solvent-only to stabilize the system temperatures.

Switch to the flunisolide feed solution to commence particle formation.

Collection: The dried powder is collected from the cyclone. The process yield can be a

challenge for very fine particles (<5 µm), which may require high-efficiency cyclones or

filters.[19]

Shutdown & Sampling: After the feed is exhausted, continue gas flow to dry and collect any

remaining powder. Collect the product for analysis.
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Parameter Effect on Product Rationale

Feed Concentration

Directly impacts final particle

size; higher concentration

leads to larger particles.

A more concentrated droplet

contains more solid mass,

resulting in a larger particle

upon solvent evaporation.[19]

Inlet Temperature

Affects drying rate, particle

morphology, and residual

solvent.

Higher temperatures lead to

faster evaporation, which can

result in hollow or more porous

particles and lower residual

solvent.

Atomization Pressure

Key determinant of initial

droplet size; higher pressure

yields smaller droplets and

thus smaller final particles.

Increases the energy applied

to break up the liquid feed into

a fine spray.[19]

Feed Rate
Influences drying efficiency

and outlet temperature.

A higher feed rate introduces

more liquid, lowering the outlet

temperature and potentially

leading to incomplete drying if

not balanced with inlet

temperature and gas flow.[21]

Supercritical Fluid (SCF) Technologies
SCF technologies are advanced particle formation methods that use fluids above their critical

temperature and pressure (e.g., supercritical CO₂) as either solvents or anti-solvents.[8][22]

These techniques offer a solvent-free or reduced-solvent approach to producing micronized

particles with a narrow size distribution.[23]

The SAS process is well-suited for substances like flunisolide that are poorly soluble in

supercritical CO₂ but soluble in organic solvents.[24] In this process:

The API is dissolved in a conventional organic solvent (e.g., acetone).

This solution is sprayed through a nozzle into a vessel filled with supercritical CO₂.
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The CO₂ acts as an anti-solvent, as it is highly miscible with the organic solvent but not the

API. This rapid miscibility causes a massive and fast supersaturation of the API in the

mixture, leading to its precipitation as fine, uniform particles.[24][25]
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High-Pressure System

Collection

Flunisolide in
Organic Solvent

Solution Pump

Liquid CO2

CO2 Pump

Heater

Precipitation Vessel
(Supercritical State)

Supercritical CO2

Filter

Precipitation

CO2/Solvent Separator

Outlet Mixture

Nozzle

Spray into scCO2

Micronized API

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 19 Tech Support

https://www.mdpi.com/2073-4352/8/7/295
https://separeco.com/supercritical-co2-micronization-equipment/
https://www.benchchem.com/product/b1238450/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-the-micronization-of-flunisolide-hemihydrate-api
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Schematic of a Supercritical Anti-Solvent (SAS) process.

Feed Preparation: Dissolve flunisolide hemihydrate in a suitable solvent like acetone or

ethanol to a specific concentration.

System Pressurization & Heating:

Pump liquid CO₂ into the precipitation vessel until the desired pressure (e.g., 100-150 bar)

is reached.

Heat the vessel to the target temperature (e.g., 40-50°C) to bring the CO₂ into a

supercritical state.

Execution:

Once the system is stable, pump the flunisolide solution through the nozzle into the

precipitation vessel at a controlled flow rate.

The interaction with scCO₂ causes the flunisolide to precipitate onto a filter within the

vessel.

Washing & Depressurization:

After the solution has been fully injected, continue to flow pure scCO₂ through the vessel

to wash away any residual solvent from the precipitated particles.

Slowly and carefully depressurize the vessel.

Collection: Open the vessel and collect the dry, micronized powder from the filter.
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Parameter Effect on Product Rationale

Pressure & Temperature

Affects scCO₂ density and

solvent power, influencing

nucleation and growth kinetics.

Higher density (higher

pressure at a given temp)

generally enhances the anti-

solvent effect, leading to faster

precipitation and smaller

particles.

Solution Concentration

Higher concentrations can lead

to larger particles or

agglomeration.

Affects the level of

supersaturation achieved upon

mixing with the anti-solvent.

Solution Flow Rate

Influences the mixing

dynamics and supersaturation

profile within the vessel.

A lower solution flow rate

relative to the CO₂ volume

generally favors the formation

of smaller particles.[24]

Nozzle Design

Affects the initial droplet size of

the sprayed solution, impacting

the mass transfer rate.

Finer droplets provide a larger

surface area for interaction

with the scCO₂, promoting

more rapid and uniform

precipitation.

Post-Micronization Characterization
Characterizing the API after micronization is a mandatory step to ensure the process has

yielded a product with the desired attributes and has not adversely affected its critical quality

attributes.[26]

Particle Size Distribution (PSD) Analysis
Objective: To quantify the size distribution of the micronized powder and confirm it is within

the target range for inhalation (1-5 µm).

Primary Technique: Laser Diffraction

Protocol:
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Disperse a small, representative sample of the micronized powder in a suitable non-

solvent dispersant (e.g., air for dry dispersion, or a saturated solution of flunisolide in a

non-solvent for wet dispersion).

Analyze the sample using a laser diffraction instrument (e.g., Malvern Mastersizer).

Record the volumetric particle size distribution, paying close attention to the Dv10, Dv50

(median), and Dv90 values, and the span of the distribution.[27]

Aerodynamic Performance: Cascade Impaction

Protocol:

Load the micronized powder into a suitable dry powder inhaler device.

Actuate the inhaler through a cascade impactor (e.g., Next Generation Impactor, NGI) at

a defined flow rate.

Quantify the amount of flunisolide deposited on each stage of the impactor using a

validated analytical method like HPLC.[28][29]

Calculate the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction

(FPF), which is the fraction of the dose with an aerodynamic diameter < 5 µm.[1][28]

Solid-State Characterization
Objective: To detect any changes in the crystalline form (polymorphism) or the introduction of

amorphous content, which can affect stability, solubility, and handling.[26]

Technique 1: X-Ray Powder Diffraction (XRPD)

Protocol:

Prepare a flat, packed sample of the micronized powder.

Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 19 Tech Support

https://www.azom.com/article.aspx?ArticleID=21506
https://pubmed.ncbi.nlm.nih.gov/34860563/
https://pdf.benchchem.com/1672/A_Comparative_Guide_to_Analytical_Methods_for_Flunisolide_and_Its_Related_Compounds.pdf
https://www.iptonline.com/articles/inhaled-medicines-and-particle-size-analysis
https://pubmed.ncbi.nlm.nih.gov/34860563/
https://www.omicsonline.org/open-access/solid-state-characterization-and-pharmaceutical-development-116543.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238450?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compare the resulting diffractogram to that of the unmicronized starting material. The

appearance of new peaks or a broad "halo" pattern indicates a polymorphic change or

the presence of amorphous content, respectively.[9][26]

Technique 2: Differential Scanning Calorimetry (DSC)

Protocol:

Accurately weigh 2-5 mg of the micronized powder into an aluminum DSC pan and seal

it.

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

Analyze the thermogram for changes in the melting endotherm (broadening, shifting, or

appearance of new thermal events) compared to the starting material, which can

indicate physical instability or changes in crystallinity.[9][30]

Morphological Analysis
Objective: To visually inspect the particle shape, surface texture, and extent of

agglomeration.

Technique: Scanning Electron Microscopy (SEM)

Protocol:

Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent

charging.

Image the sample in the SEM at various magnifications.

Observe the particle morphology (e.g., crystalline blocks from jet milling, spherical

particles from spray drying) and assess the degree of aggregation.[3]
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Feature Jet Milling Spray Drying
Supercritical Anti-
Solvent (SAS)

Principle
Particle-particle

collision

Solvent evaporation

from droplets

Anti-solvent

precipitation

Typical Particle Size 1-10 µm 1-50 µm 0.1-5 µm

Particle Shape
Irregular, crystalline

fragments

Spherical (solid or

hollow)

Varies (often

crystalline, can be

spherical)

Solid State

Generally preserves

crystallinity; can

create surface

amorphization.

Often produces

amorphous or co-

amorphous particles.

Typically produces

crystalline particles

with high purity.

Thermal Stress Low High (brief exposure) Low

Solvent Use
None (process gas

only)

High (organic or

aqueous)

Moderate (organic

solvent + CO₂)

Scalability
Well-established and

highly scalable.

Well-established and

scalable.

More complex; scaling

can be a challenge.

Best For...

Micronizing stable,

crystalline APIs for

DPIs.

Engineering particle

morphology; creating

amorphous

dispersions.

Producing highly pure,

crystalline particles

with a narrow PSD;

solvent-sensitive APIs.

Conclusion
The successful development of an inhaled flunisolide hemihydrate product is contingent upon

the precise engineering of its particle size distribution. Jet milling remains the industry standard

for this crystalline API, offering a robust, scalable, and solvent-free method to achieve the

target 1-5 µm size range.[7][15] Spray drying provides greater flexibility in engineering particle

morphology and can be used to improve solubility by creating amorphous solid dispersions,

though it involves solvents and thermal stress.[18][31] Supercritical fluid technologies,

particularly the SAS process, represent a promising but more complex alternative for producing

highly uniform, crystalline particles with minimal thermal or mechanical stress.[22][24]
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The selection of the optimal technique requires a careful consideration of the desired final

product attributes, the inherent properties of flunisolide hemihydrate, and manufacturing

constraints. Regardless of the method chosen, a comprehensive post-micronization

characterization protocol—encompassing particle size, solid-state form, and morphology—is

essential to guarantee the quality, stability, and in-vivo performance of the final drug product.
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the-micronization-of-flunisolide-hemihydrate-api]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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